molecular formula C18H25FN4O3 B12241266 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide

3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide

Cat. No.: B12241266
M. Wt: 364.4 g/mol
InChI Key: WVNSFOLXGXPFMG-UHFFFAOYSA-N
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Description

3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluoropyrimidine moiety, which is known for its biological activity, and an octahydrocyclopenta[c]pyrrole core, which adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the fluoropyrimidine moiety, followed by its attachment to the octahydrocyclopenta[c]pyrrole core. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes. This compound may also interact with other proteins and pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A well-known chemotherapeutic agent with a similar fluoropyrimidine structure.

    Pyrimidine derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.

Uniqueness

The uniqueness of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]-octahydrocyclopenta[c]pyrrole-2-carboxamide lies in its combination of the fluoropyrimidine moiety with the octahydrocyclopenta[c]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H25FN4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-N-(oxolan-2-ylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide

InChI

InChI=1S/C18H25FN4O3/c19-14-7-20-16(21-8-14)26-12-18-5-1-3-13(18)10-23(11-18)17(24)22-9-15-4-2-6-25-15/h7-8,13,15H,1-6,9-12H2,(H,22,24)

InChI Key

WVNSFOLXGXPFMG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)NCC4CCCO4

Origin of Product

United States

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